N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
Description
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Properties
Molecular Formula |
C23H18Cl2N2O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-13(2)29-18-9-5-14(6-10-18)22(28)26-17-7-3-15(4-8-17)23-27-20-12-16(24)11-19(25)21(20)30-23/h3-13H,1-2H3,(H,26,28) |
InChI Key |
MPZJYMOZCPOGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves several steps. One common synthetic route includes the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted aromatic aldehydes in the presence of a catalyst such as p-toluene sulfonic acid (PTSA). The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol . The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its anticancer properties, particularly against human colorectal carcinoma (HCT116) cancer cell lines. It is also being investigated for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt microbial cell membranes . The anticancer effects are believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide can be compared with other benzoxazole derivatives, such as:
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: This compound also exhibits antimicrobial and antioxidant activities.
Benzoxazole analogues: These compounds have been studied for their antibacterial, antifungal, and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-yloxy group, which may contribute to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
